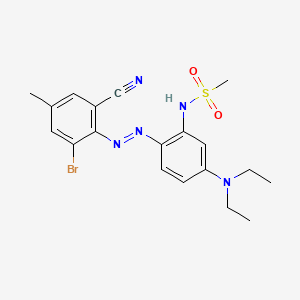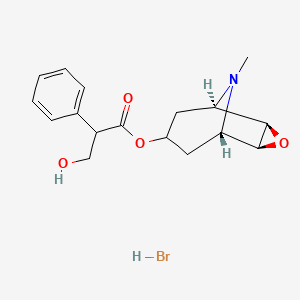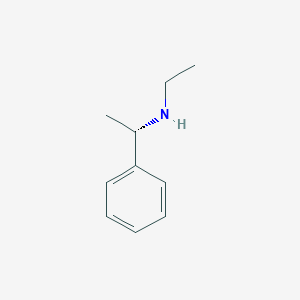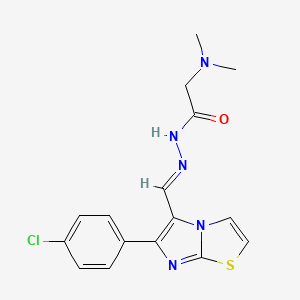
N,N-Dimethylglycine ((6-(4-chlorophenyl)imidazo(2,1-b)thiazol-5-yl)methylene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethylglycine ((6-(4-chlorophenyl)imidazo(2,1-b)thiazol-5-yl)methylene)hydrazide is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties . The unique structure of this compound, featuring a 4-chlorophenyl group and an imidazo[2,1-b]thiazole core, contributes to its potent biological activities.
Preparation Methods
The synthesis of N,N-Dimethylglycine ((6-(4-chlorophenyl)imidazo(2,1-b)thiazol-5-yl)methylene)hydrazide typically involves the following steps :
Starting Materials: The synthesis begins with the preparation of [6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide.
Condensation Reaction: This intermediate is then subjected to a condensation reaction with N,N-dimethylglycine in the presence of a suitable catalyst.
Reaction Conditions: The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
N,N-Dimethylglycine ((6-(4-chlorophenyl)imidazo(2,1-b)thiazol-5-yl)methylene)hydrazide undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the 4-chlorophenyl group, using reagents such as halogens or nucleophiles.
Scientific Research Applications
N,N-Dimethylglycine ((6-(4-chlorophenyl)imidazo(2,1-b)thiazol-5-yl)methylene)hydrazide has been extensively studied for its scientific research applications :
Chemistry: The compound is used as a building block for the synthesis of various heterocyclic compounds with potential biological activities.
Biology: It has shown significant cytotoxic activity against various cancer cell lines, including colorectal adenocarcinoma, lung carcinoma, and breast adenocarcinoma.
Medicine: The compound is being investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethylglycine ((6-(4-chlorophenyl)imidazo(2,1-b)thiazol-5-yl)methylene)hydrazide involves several molecular targets and pathways :
Molecular Targets: The compound interacts with DNA and various enzymes involved in cell proliferation and apoptosis.
Pathways: It induces mitochondrial membrane depolarization, leading to the activation of caspases and subsequent apoptosis in cancer cells.
Comparison with Similar Compounds
N,N-Dimethylglycine ((6-(4-chlorophenyl)imidazo(2,1-b)thiazol-5-yl)methylene)hydrazide can be compared with other imidazo[2,1-b]thiazole derivatives :
Levamisole: A well-known imidazo[2,1-b]thiazole derivative used as an immunomodulator and anticancer agent.
2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide: Another derivative with potent anticancer activity.
6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides: Compounds with significant antitumor activities.
This compound stands out due to its unique structure and potent biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
102410-33-3 |
|---|---|
Molecular Formula |
C16H16ClN5OS |
Molecular Weight |
361.8 g/mol |
IUPAC Name |
N-[(E)-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylideneamino]-2-(dimethylamino)acetamide |
InChI |
InChI=1S/C16H16ClN5OS/c1-21(2)10-14(23)20-18-9-13-15(11-3-5-12(17)6-4-11)19-16-22(13)7-8-24-16/h3-9H,10H2,1-2H3,(H,20,23)/b18-9+ |
InChI Key |
IDNOWKQLCYHGJZ-GIJQJNRQSA-N |
Isomeric SMILES |
CN(C)CC(=O)N/N=C/C1=C(N=C2N1C=CS2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CN(C)CC(=O)NN=CC1=C(N=C2N1C=CS2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


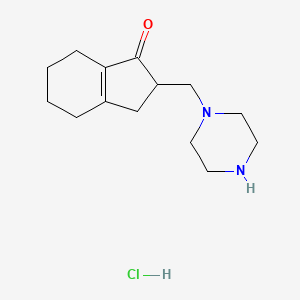

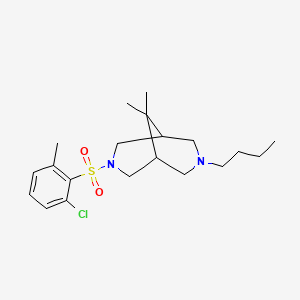
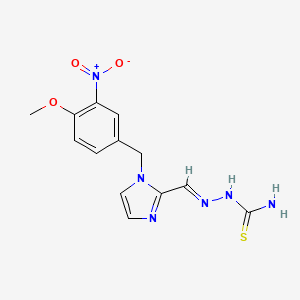


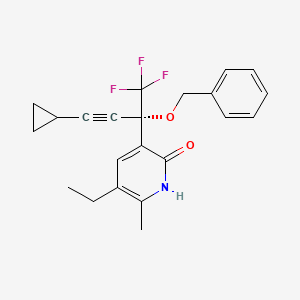
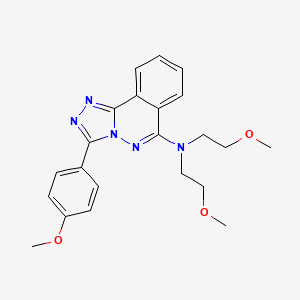
![diethyl-[2-[(E)-(4-nitrophenyl)methylideneamino]oxyethyl]azanium;chloride](/img/structure/B12763065.png)
